2,2'-(Quinoxaline-2,3-diyl)bis(1-phenylethan-1-one)
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Overview
Description
2-[3-(2-oxo-2-phenylethyl)quinoxalin-2-yl]-1-phenylethanone is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry . This compound features a quinoxaline core with phenylethyl and phenylethanone substituents, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-oxo-2-phenylethyl)quinoxalin-2-yl]-1-phenylethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-phenylethylamine with 2-oxo-2-phenylethylquinoxaline in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as xylene, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-oxo-2-phenylethyl)quinoxalin-2-yl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline core to its corresponding dihydroquinoxaline form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-[3-(2-oxo-2-phenylethyl)quinoxalin-2-yl]-1-phenylethanone has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(2-oxo-2-phenylethyl)quinoxalin-2-yl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-2-phenylethyl)quinoxalin-2(1H)-one: A closely related compound with similar biological activities.
2-(7-chloro-3-(2-oxo-2-phenylethyl)-quinoxalin-2-yl)-1-phenylethanone: Another derivative with additional chlorine substituents, which may enhance its biological activity.
Uniqueness
2-[3-(2-oxo-2-phenylethyl)quinoxalin-2-yl]-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of organic chemistry .
Properties
CAS No. |
51425-15-1 |
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Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(3-phenacylquinoxalin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)15-21-22(16-24(28)18-11-5-2-6-12-18)26-20-14-8-7-13-19(20)25-21/h1-14H,15-16H2 |
InChI Key |
LXUOLXRAUIFAEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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